1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by an isopropyl group at the 1-position and an amine group at the 4-position of the heterocyclic core.
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDXXCPAMBXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280727 | |
| Record name | 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-61-3 | |
| Record name | NSC18275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation Approach
The most straightforward method involves alkylating 1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) with an isopropylating agent. As reported in a 2017 study, this one-step process employs a strong base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution. Typical conditions include:
-
Alkylating agent : Isopropyl bromide or chloride.
-
Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 80–100°C under inert atmosphere.
For example, reacting 2 with isopropyl bromide in DMF at 90°C for 12 hours yields the target compound with moderate to high purity after recrystallization. This method’s simplicity is offset by challenges in regioselectivity, as competing alkylation at other nitrogen sites may occur.
Two-Step Substitution Method
An alternative route utilizes dihalogenated intermediates to enhance selectivity. As outlined in patent WO2016066673A1, the process begins with reacting 2 with 1,2-dibromoethane (5 ) to form 1-(2-bromoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6 ), followed by substitution with isopropylamine (7 ). Key parameters include:
-
Step 1 : Reaction of 2 with 5 in acetonitrile at 60°C for 6 hours.
-
Step 2 : Displacement of bromide with 7 in ethanol under reflux (12 hours).
This method improves regioselectivity but introduces additional purification steps. Yields range from 65–75%, with residual dihalo derivatives requiring chromatographic removal.
Industrial-Scale Production Techniques
Phase-Transfer Catalyzed Alkylation
Industrial processes prioritize cost-effectiveness and scalability. Patent TR2021008599T describes a phase-transfer catalysis (PTC) system using tetrabutylammonium bromide (TBAB) to accelerate alkylation in biphasic media. Conditions include:
-
Solvent : Toluene-water mixture.
-
Base : Aqueous sodium hydroxide.
-
Catalyst : TBAB (5 mol%).
-
Temperature : 70°C for 8 hours.
This method achieves >85% yield with minimal byproducts, as the PTC enhances interfacial reactivity while simplifying catalyst removal.
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors to optimize heat and mass transfer. By pumping 2 and isopropyl bromide through a heated reactor (100°C, residence time: 30 minutes), manufacturers achieve consistent output (90% conversion) with reduced solvent waste. This approach aligns with green chemistry principles and is scalable for multi-kilogram batches.
Reaction Optimization and Catalysis
Solvent and Base Selection
Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like DMF favor alkylation by stabilizing the transition state, whereas THF offers milder conditions suitable for heat-sensitive substrates. Base strength also dictates outcomes: stronger bases (e.g., NaH) enhance deprotonation but risk side reactions, while weaker bases (K₂CO₃) require prolonged heating.
Catalytic Enhancements
The addition of iodide salts (e.g., KI) as co-catalysts improves alkyl halide reactivity via the Finkelstein reaction, boosting yields by 10–15%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes, albeit with higher energy input.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Alkylation Reactions
The primary amine at position 4 and the pyrazole nitrogen (N1) are key sites for alkylation. A two-step alkylation process is commonly employed:
-
Step 1 : Selective alkylation of the pyrazole nitrogen using propargyl bromide or benzyl halides under basic conditions (e.g., NaH in DMF at 0–5°C) .
-
Step 2 : Subsequent alkylation of the exocyclic amine using alkyl halides or acryloyl chloride in polar aprotic solvents .
Example Reaction :
Conditions :
| Reagent (R-X) | Solvent | Temperature | Yield |
|---|---|---|---|
| Propargyl bromide | DMF | 0°C | 78% |
| Benzyl chloride | THF | RT | 65% |
This method avoids hazardous reagents like trimethylsilyldiazomethane, enhancing safety and scalability .
Acylation Reactions
The 4-amino group undergoes acylation with activated esters or acid chlorides. Acylation improves solubility and modulates biological activity:
Key Findings :
-
Acetylation (R = CH₃) proceeds quantitatively at room temperature .
-
Bulky acyl groups (e.g., benzoyl) require elevated temperatures (60°C) but maintain >85% yields.
Ring Functionalization
Chlorination :
| Halogenating Agent | Product | Yield | Purity |
|---|---|---|---|
| N-Chlorosuccinimide | 6-Cl derivative | 62% | 98% |
| Br₂ (cat. FeBr₃) | 6-Br derivative | 58% | 95% |
This modification is pivotal for synthesizing σ₁ receptor antagonists .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the pyrazole ring:
Suzuki-Miyaura Coupling :
| Aryl Boronic Acid | Yield | Applications |
|---|---|---|
| 4-Methoxyphenyl | 73% | Kinase inhibitors |
| 3,5-Dimethylphenyl | 68% | Anticancer agents |
Optimized conditions use microwave irradiation (120°C, 20 min) to accelerate reactions .
Hydrolysis and Oxidation
Controlled hydrolysis of the pyrimidine ring under acidic conditions generates pyrazole-carboxylic acids:
Oxidation :
-
The isopropyl group resists oxidation, but ozonolysis cleaves the pyrazole ring selectively.
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Acetamido | σ₁ Receptor | 12.4 | |
| 6-(4-Methoxyphenyl) | PI3K/Akt pathway | 0.5 |
The 4-acylamino derivatives exhibit enhanced σ₁ receptor antagonism, while 6-aryl analogs show potent kinase inhibition .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including cell division and signaling pathways. Inhibitors targeting specific kinases can serve as therapeutic agents for cancer and other diseases.
Case Study: PCTAIRE Kinase Family Inhibition
A study focused on the discovery of 3-amino-pyrazole-based kinase inhibitors highlighted the potency of derivatives related to this compound against the PCTAIRE family of kinases. The compound exhibited selective inhibition with an EC50 value of approximately 33 nM for CDK16, illustrating its potential as a selective therapeutic agent targeting specific kinases involved in cancer progression .
Antitumor Activity
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold can exhibit antitumor activity. For instance, derivatives have been synthesized that inhibit aldehyde dehydrogenase (ALDH) enzymes, which are often overexpressed in cancer cells. These inhibitors can enhance the effectiveness of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Compound Name | Target Kinase | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | CDK16 | 33 | |
| Analog A | ALDH1A | TBD | |
| Analog B | Other Kinases | TBD |
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is vital for optimizing the efficacy and selectivity of kinase inhibitors derived from pyrazolo[3,4-d]pyrimidine compounds. Variations in substituents on the pyrazole and pyrimidine rings significantly affect binding affinity and biological activity.
Table 2: SAR Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Pyrazole Ring | Methyl | Increased potency |
| Pyrimidine Ring | Alkyl | Enhanced selectivity |
| Additional Group | Aromatic | Broader activity profile |
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. For example, the compound has been shown to inhibit kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at key positions (1-, 3-, 4-, and 6-positions). Below is a systematic comparison:
Substituent Variations at the 1-Position
The 1-position substituent influences steric bulk, solubility, and target selectivity:
- 1-(Propan-2-yl) : Enhances hydrophobic interactions in kinase binding pockets, as seen in the target compound .
- Methyl (N,1-Dimethyl) : Found in CAS RN 5334-49-6, this smaller substituent reduces steric hindrance but may decrease selectivity compared to isopropyl .
- tert-Butyl (1-(1,1-Dimethylethyl)) : Present in NA-PP1 and NM-PP1 (), tert-butyl groups improve kinase inhibition potency by occupying hydrophobic pockets in ATP-binding domains .
- Cyclopentyl : In 1-cyclopentyl derivatives (), increased rigidity may enhance binding to specific kinase conformations.
Substituent Variations at the 3-Position
The 3-position is critical for modulating biological activity:
- 3-(1-Naphthalenyl) : In NA-PP1 (), this aromatic group enhances Plasmodium falciparum kinase inhibition (EC₅₀ = 0.12 µM) .
- 3-(4-Chlorophenyl) : PP2 () is a potent Src-family kinase inhibitor due to halogen-mediated hydrophobic interactions .
- 3-(6-Ethoxynaphthalen-2-yl): Derivatives in show nanomolar activity against PfCDPK4, a malaria target, highlighting the role of ethoxy groups in improving solubility and target engagement .
- 3-(Pyridin-3-ylethynyl) : Electron-rich substituents, as in ZZM (), may facilitate π-stacking interactions in enzymatic active sites .
Physicochemical Properties
Key Differentiators and Therapeutic Implications
Selectivity : The isopropyl group in the target compound may offer a balance between hydrophobicity and steric bulk, avoiding off-target effects seen in bulkier tert-butyl derivatives .
Solubility: Ethoxy and morpholino groups () enhance aqueous solubility, whereas halogenated aryl groups (e.g., 4-chlorophenyl in PP2) prioritize membrane permeability .
Biological Activity
1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H10N4 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| CAS Number | 3763-25-5 |
This compound acts primarily as a CDK inhibitor. CDKs are crucial for cell cycle regulation and their dysregulation is often associated with various cancers. The compound selectively inhibits certain CDKs, which can lead to reduced cell proliferation in cancerous tissues. This selectivity is vital for minimizing side effects compared to broader-spectrum kinase inhibitors.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Cancer Treatment : The compound has shown efficacy in inhibiting the growth of various cancer cell lines by targeting CDK pathways. For instance, it has been noted for its potential in treating solid tumors and hematological malignancies such as multiple myeloma .
- Anti-inflammatory Effects : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit phospholipase A2 activity, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Neurodegenerative Diseases : There is emerging evidence supporting the use of this compound in neurodegenerative conditions, potentially by modulating kinase activity linked to neuronal health and survival .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- A study published in 2023 demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-cancer properties through selective inhibition of CDKs. The research highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
- Another investigation focused on the anti-inflammatory properties of pyrazolo compounds, finding that they effectively reduced markers of inflammation in animal models. This study supports the therapeutic potential of these compounds beyond oncology .
Safety and Toxicity
While the therapeutic potential is promising, safety data for this compound remains limited. Ongoing studies are needed to assess its toxicity profile and long-term effects in vivo.
Q & A
Q. What are the recommended synthetic routes for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound can be synthesized via two primary strategies:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with alkyl halides (e.g., isopropyl bromide) in anhydrous acetonitrile under reflux, followed by recrystallization from acetonitrile .
- Multi-component tandem reactions : A one-pot method using Vilsmeier reagent-mediated synthesis, which simplifies purification and improves yield .
Q. Key Optimization Parameters :
| Reaction Condition | Example | Source |
|---|---|---|
| Solvent | Anhydrous acetonitrile | |
| Temperature | Reflux (~82°C) | |
| Purification | Recrystallization (acetonitrile) |
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation relies on:
- 1H NMR and IR spectroscopy : Characteristic peaks for the isopropyl group (δ 1.3–1.5 ppm for CH(CH3)2) and NH2 stretching (3200–3400 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]+ at m/z 191.1 (C8H11N5) .
- X-ray crystallography : Resolves bond angles and torsion angles, critical for verifying substituent positions (e.g., isopropyl orientation) .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in dark, inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (H301) and skin irritation (H315) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?
Q. SAR Table :
| Derivative | Modification | Bioactivity | Source |
|---|---|---|---|
| 10a | 4-Methylbenzoate | Improved COX-2 selectivity | |
| 9d | Thiourea substituent | Enhanced CDK2 inhibition (IC50 = 0.8 μM) |
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies arise from:
Q. Comparative Analysis :
| Method | Yield (%) | Time | Source |
|---|---|---|---|
| Conventional alkylation | 65–70 | 24 hr | |
| Microwave-assisted | 85–90 | 15 min |
Q. What advanced techniques validate crystallographic data for derivatives?
Q. How to assess purity and stability in analytical workflows?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
